dTAG-13-NEG is a compound developed as a negative control for dTAG-13, which is part of the dTAG system designed for targeted protein degradation. This system utilizes a bifunctional small molecule approach to selectively degrade proteins tagged with specific ligands, primarily focusing on the FKBP12 F36V mutant protein. The dTAG platform facilitates rapid modulation of protein levels, offering a valuable tool for researchers studying protein function and degradation pathways.
dTAG-13-NEG is commercially available from various suppliers, including Tocris Bioscience and MedChemExpress. It is sold under license from the Dana-Farber Cancer Institute, which has been instrumental in the development of the dTAG technology.
dTAG-13-NEG belongs to the class of synthetic organic compounds and is categorized as a proteolysis targeting chimera (PROTAC). PROTACs are designed to harness the ubiquitin-proteasome system for targeted protein degradation, making them significant in therapeutic research and drug development.
The synthesis of dTAG-13-NEG involves multiple steps typical of organic synthesis processes, including coupling reactions and purification techniques. The compound's synthesis is guided by structure-activity relationship studies that optimize binding affinity and selectivity towards target proteins.
The molecular formula for dTAG-13-NEG is C58H70N4O15, with a molecular weight of 1063.19 g/mol. The compound is characterized by high purity (≥97% as determined by HPLC) and is stored at -20°C to maintain stability.
The molecular structure of dTAG-13-NEG consists of several key components:
The InChI key for dTAG-13-NEG is ZKVNXENIWGNDDO-SKTJQTJUSA-N, providing a unique identifier for computational chemistry applications. The compound features 2 hydrogen bond donors and 29 rotatable bonds, indicating its flexibility and potential interactions within biological systems.
As a negative control, dTAG-13-NEG does not participate in the same biochemical reactions as its active counterpart, dTAG-13. It serves to validate experimental setups by demonstrating that observed effects are due to specific interactions with FKBP12 F36V rather than non-specific binding or degradation pathways.
In experimental contexts, the lack of activity from dTAG-13-NEG allows researchers to discern the specific contributions of dTAG-13 in protein degradation assays. This specificity is critical in validating results derived from studies utilizing PROTACs.
The mechanism of action for dTAG compounds involves the recruitment of E3 ubiquitin ligases to target proteins tagged with FKBP12 F36V. In contrast, dTAG-13-NEG does not facilitate this recruitment, thus serving as a baseline control in experiments assessing the efficacy of targeted degradation.
Studies have shown that compounds like dTAG-13 can induce rapid degradation of target proteins with minimal off-target effects, highlighting their utility in cellular models. The mechanism relies on ubiquitination followed by proteasomal degradation, which is central to cellular protein turnover.
dTAG-13-NEG exhibits properties typical of large organic molecules:
Key chemical properties include:
These characteristics are crucial for ensuring reliable performance in laboratory settings.
dTAG-13-NEG serves primarily as a control compound in research involving targeted protein degradation systems. Its applications include:
CAS No.: 60537-65-7
CAS No.: 31063-33-9
CAS No.: 35523-89-8
CAS No.:
CAS No.: 61607-82-7
CAS No.: 62453-16-1